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molecular formula C20H27NO5 B2742095 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 219324-21-7

1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No. B2742095
M. Wt: 361.438
InChI Key: NTXNVZIFOWTIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867202B1

Procedure details

To a solution of 3-benzyl-4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3ethyl ester (1935.97 g, 5.36 moo in toluene (9700 mL) was added methylhydrazine (299.2 mL, 5.63 mot), followed by acetic acid (325 mL, 5.68 mol) slowly at about 8° C. The reaction mixture was heated slowly to about 65° C. and stirred for about 7.5 hours. After cooling to room temperature, the organic layer was washed with 10% sodium bicarbonate, water and saturated NaCl solution and concentrated in vacuo to a low volume. The reaction was repeated at same scale, twice. The concentrated product solutions from the three reactions were combined and mixed with IPE (50 L), cooled to about 0° C., HCl gas was introduced repeatedly and stirred at room temperature overnight until the deprotection was complete. The mixture was concentrated in vacuo to about half of the original volume, methylene chloride (24 L) was added, followed by NH4OH (22 L). The mixture was then extracted with methylene chloride and concentrated to a low volume (6 to 7 L). Hexane (20 L) was added and the mixture was cooled to about 1520° C. The free base product was collected as crystals and dried under vacuum (2985 g total, yield 84.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
299.2 mL
Type
reactant
Reaction Step One
Quantity
9700 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:11](=O)[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]1)=O)C.[CH3:27][NH:28][NH2:29].C(O)(=O)C>C1(C)C=CC=CC=1>[CH2:20]([C:6]12[C:4](=[O:3])[N:28]([CH3:27])[N:29]=[C:11]1[CH2:10][CH2:9][NH:8][CH2:7]2)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC1=CC=CC=C1
Name
methylhydrazine
Quantity
299.2 mL
Type
reactant
Smiles
CNN
Name
Quantity
9700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for about 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the organic layer was washed with 10% sodium bicarbonate, water and saturated NaCl solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a low volume
ADDITION
Type
ADDITION
Details
mixed with IPE (50 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 0° C.
ADDITION
Type
ADDITION
Details
HCl gas was introduced repeatedly
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight until the deprotection
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to about half of the original volume, methylene chloride (24 L)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a low volume (6 to 7 L)
ADDITION
Type
ADDITION
Details
Hexane (20 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to about 1520° C
CUSTOM
Type
CUSTOM
Details
The free base product was collected as crystals
CUSTOM
Type
CUSTOM
Details
dried under vacuum (2985 g total, yield 84.8%)

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
Smiles
C(C1=CC=CC=C1)C12CNCCC1=NN(C2=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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